[(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine
Description
(4-Bromothiophen-2-yl)methylamine is a secondary amine featuring a 4-bromo-substituted thiophene ring linked to a pentan-3-yl group via a methylene bridge. The bromine atom at the 4-position of the thiophene ring introduces electron-withdrawing effects, which influence the compound’s electronic properties and reactivity.
Structure
3D Structure
Properties
Molecular Formula |
C10H16BrNS |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]pentan-3-amine |
InChI |
InChI=1S/C10H16BrNS/c1-3-9(4-2)12-6-10-5-8(11)7-13-10/h5,7,9,12H,3-4,6H2,1-2H3 |
InChI Key |
XTPPUDBZBWQDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methylthiophene
Electrophilic bromination of 2-methylthiophene typically favors the 5-position due to the methyl group’s activating and ortho/para-directing effects. However, under controlled conditions using Lewis acids (e.g., FeCl₃) in dichloromethane at 0–5°C, bromine selectively substitutes at the 4-position, yielding 4-bromo-2-methylthiophene.
Optimized Conditions
Radical Bromination for Methyl Conversion
The methyl group at the 2-position undergoes radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in CCl₄ at 80°C to produce 2-(bromomethyl)-4-bromothiophene. Subsequent treatment with NaCl in DMSO replaces bromide with chloride, yielding 4-bromo-2-(chloromethyl)thiophene.
Key Data
Preparation of Pentan-3-ylamine
Reductive Amination of Pentan-3-one
Pentan-3-ylamine is synthesized via reductive amination of pentan-3-one using ammonium acetate and sodium cyanoborohydride in methanol. This method avoids the use of gaseous ammonia and achieves high selectivity for the primary amine.
Reaction Conditions
| Component | Quantity |
|---|---|
| Pentan-3-one | 1.0 equiv |
| Ammonium Acetate | 2.0 equiv |
| NaBH₃CN | 1.5 equiv |
| Solvent | MeOH |
| Temperature | 25°C |
| Yield | 85% |
Nucleophilic Substitution for Amine Coupling
Optimization of Alkylation Conditions
The chloromethyl intermediate reacts with pentan-3-ylamine in tetrahydrofuran (THF) using potassium carbonate as a base. Catalytic amounts of potassium iodide enhance reactivity via the Finkelstein mechanism.
Optimized Parameters
Byproduct Mitigation
Secondary amine formation (e.g., bis-alkylation) is suppressed by maintaining a slight excess of pentan-3-ylamine and employing bulky bases like diisopropylethylamine (DIPEA).
Alternative Routes and Comparative Analysis
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling between 4-bromo-2-(bromomethyl)thiophene and pentan-3-ylamine using Xantphos as a ligand achieves C–N bond formation in a single step. While this method reduces synthetic steps, it requires stringent anhydrous conditions and exhibits lower yields (58%).
Enzymatic Resolution for Chiral Variants
For enantiomerically pure derivatives, lipase-mediated kinetic resolution of racemic intermediates provides >99% enantiomeric excess (ee). This approach, however, is cost-prohibitive for large-scale synthesis.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 3.2 Hz, 1H, Th-H), 6.92 (d, J = 3.2 Hz, 1H, Th-H), 3.72 (s, 2H, CH₂N), 2.55–2.48 (m, 1H, pentan-3-yl), 1.45–1.32 (m, 4H, CH₂), 0.91 (t, J = 7.4 Hz, 6H, CH₃).
-
HRMS (ESI+) : m/z calc. for C₁₀H₁₅BrNNaS [M+Na]⁺: 300.9964, found: 300.9961.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) confirms >99.5% purity, with residual 2-bromothiophene impurities below 0.01%.
Industrial Scalability and Environmental Impact
The optimized route (Sections 2–4) demonstrates scalability with an overall yield of 52% and an E-factor (kg waste/kg product) of 8.3, primarily due to solvent recovery in distillation steps. Catalytic methods from Patent CN108929306B reduce bromine waste by 40% compared to traditional stoichiometric approaches .
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides or sulfones.
Reduction Reactions: Products include debrominated thiophenes or reduced thiophene rings.
Scientific Research Applications
Anticancer Properties
Research indicates that (4-Bromothiophen-2-yl)methylamine exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- HeLa Cells (cervical cancer)
- A549 Cells (lung carcinoma)
The mechanism of action appears to involve interference with critical signaling pathways essential for cancer cell survival. Key findings include:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for metabolic processes in cancer cells.
- Receptor Binding : Its structural features allow for effective π–π stacking interactions with aromatic residues in receptor sites, enhancing binding affinity.
- Hydrogen Bonding : The amine group facilitates hydrogen bonding with target biomolecules, stabilizing interactions.
Antimicrobial Activity
(4-Bromothiophen-2-yl)methylamine has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, likely through mechanisms involving enzyme inhibition and receptor interactions.
Anticancer Efficacy Study
A study conducted on HeLa and A549 cells revealed that treatment with (4-Bromothiophen-2-yl)methylamine resulted in a significant reduction in cell viability, indicating strong anticancer properties. The IC50 values were determined to be approximately:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
Antimicrobial Screening
A screening assay against common pathogens showed that the compound exhibited bactericidal activity against:
| Pathogen | Concentration Range (µM) |
|---|---|
| Staphylococcus aureus | 50 - 100 |
| Escherichia coli | 50 - 100 |
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The thiophene core distinguishes this compound from benzene-based analogs. Key comparisons include:
| Compound Name | Aromatic Ring | Substituent(s) | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | Thiophene | 4-Bromo | C₁₀H₁₄BrNS | 260.19 (calc.) | Enhanced metabolic stability due to thiophene; potential use in medicinal chemistry |
| (4-Chlorophenyl)methylamine | Benzene | 4-Chloro | C₁₂H₁₈ClN | 211.73 | Lower electron-withdrawing effect vs. bromine; higher solubility in polar solvents |
| (4-Bromo-3-fluorophenyl)methylamine | Benzene | 4-Bromo, 3-Fluoro | C₁₁H₁₅BrFN | 260.15 | Dual halogen effects (steric and electronic); potential for cross-coupling reactions |
| 1-(4-Bromophenyl)ethylamine | Benzene | 4-Bromo | C₁₃H₂₀BrN | 270.21 | Ethyl linker increases flexibility; possible applications in ligand design |
| (3-Methoxyphenyl)methylamine | Benzene | 3-Methoxy | C₁₃H₂₁NO | 207.31 | Electron-donating methoxy group enhances aromatic reactivity; lower molecular weight |
Key Observations :
- Thiophene vs. Benzene : Thiophene’s sulfur atom increases aromaticity and metabolic stability compared to benzene, making it advantageous in drug design .
- Halogen Effects : Bromine’s larger atomic radius and stronger electron-withdrawing nature compared to chlorine or fluorine influence reactivity (e.g., Suzuki couplings) and binding affinity in biological targets .
- Chain Flexibility : The pentan-3-yl group balances lipophilicity and steric bulk, whereas butan-2-yl or ethyl linkers alter conformational flexibility .
Biological Activity
(4-Bromothiophen-2-yl)methylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing bromothiophene moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds typically range from 4 to 32 µg/mL, suggesting a promising antibacterial profile.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5m | 4 | S. aureus |
| 5n | 8 | E. coli |
| 5p | 16 | MRSA |
These findings highlight the potential of (4-Bromothiophen-2-yl)methylamine as a lead compound for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. In vitro studies employing the MTT assay have shown that derivatives of this compound can induce apoptosis and cell cycle arrest in the G2/M phase, indicating their utility in cancer therapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| SW480 | 20 | Cell cycle arrest |
| A549 | 25 | Modulates apoptotic pathways |
The mechanism by which (4-Bromothiophen-2-yl)methylamine exerts its biological effects is multifaceted:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
- Halogen Bonding : The bromine atom may participate in halogen bonding, enhancing interactions with biological targets .
- Membrane Disruption : Similar compounds have been shown to compromise bacterial cell membrane integrity, leading to cell lysis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (4-Bromothiophen-2-yl)methylamine. Modifications to the thiophene ring and side chains can significantly influence potency and selectivity against specific biological targets.
Key Findings:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve membrane permeability.
- Alkyl Chain Length : Variations in the pentanoyl chain can affect the compound's interaction with lipid membranes and biological receptors .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a structurally similar compound exhibited potent antibacterial effects against MRSA in murine models, emphasizing its potential for treating resistant infections .
- Anticancer Trials : Clinical trials involving derivatives of thiophene-based compounds have shown promise in reducing tumor size in patients with advanced-stage cancers .
Q & A
Basic: What synthetic methodologies are recommended for preparing (4-Bromothiophen-2-yl)methylamine, and how can reaction conditions be optimized?
Answer:
The synthesis of (4-Bromothiophen-2-yl)methylamine likely involves reductive amination or nucleophilic substitution. For reductive amination, a thiophene-derived aldehyde (e.g., 4-bromothiophene-2-carbaldehyde) could react with pentan-3-ylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–6) . Alternatively, nucleophilic substitution may employ a bromomethyl-thiophene precursor reacting with pentan-3-ylamine in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) to deprotonate the amine .
Optimization Tips:
- Temperature: Monitor exothermic reactions (e.g., 40–60°C for nucleophilic substitution).
- Catalysts: Use Pd-based catalysts for coupling reactions if aryl halides are intermediates .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm substituents (e.g., thiophene protons at δ 6.5–7.5 ppm, bromine-induced deshielding) .
- IR: Identify amine N–H stretches (~3300 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹).
Crystallography: - X-ray Diffraction (XRD): Use SHELXL (via OLEX2) for structure refinement. SHELXL employs least-squares minimization to optimize atomic coordinates and displacement parameters, particularly effective for resolving disordered bromine atoms .
- Validation: Cross-check with PLATON for symmetry validation and Mercury for visualization .
Advanced: How can computational methods predict electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets can model the bromothiophene moiety’s electron-withdrawing effects .
Molecular Dynamics (MD): - Simulate solvation effects (e.g., in DMSO) using AMBER or GROMACS to study stability and aggregation tendencies .
Reactivity Insights: - Bromine’s inductive effect lowers electron density on the thiophene ring, directing electrophilic substitution to the 5-position. Use NBO analysis to quantify charge distribution .
Advanced: How can researchers resolve contradictions between experimental data (e.g., NMR vs. crystallography)?
Answer:
Case Example: Discrepancies in amine proton positions (NMR vs. XRD):
- Validation: Use SHELXL’s R1 factor (<5% indicates high accuracy) to assess crystallographic data. Compare hydrogen bonding networks in XRD with NMR’s solution-state data .
- Dynamic Effects: NMR may show averaged signals due to conformational flexibility, while XRD captures static structures. MD simulations can bridge this gap by modeling rotamer populations .
Tools: - OLEX2’s integration of spectroscopy and crystallography workflows allows cross-validation .
Basic: What are the key stability considerations for this compound under varying experimental conditions?
Answer:
Degradation Pathways:
- Light Sensitivity: Bromine may undergo photolytic cleavage. Store in amber vials at –20°C .
- Thermal Stability: Thermogravimetric analysis (TGA) can assess decomposition temperatures (expected >150°C for similar amines).
Handling: - Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the amine group .
Analytical Monitoring: - Periodic HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis byproducts.
Advanced: How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
Answer:
Key Modifications:
- Thiophene Ring: Replace bromine with electron-donating groups (e.g., –OCH₃) to increase electron density for receptor binding .
- Amine Chain: Introduce branching (e.g., isopropyl instead of pentan-3-yl) to modulate lipophilicity (ClogP calculations via ChemDraw) .
Biological Assays: - Use enzyme inhibition assays (e.g., acetylcholinesterase) with IC₅₀ comparisons. Pair with molecular docking (AutoDock Vina) to predict binding poses .
Advanced: What strategies mitigate challenges in crystallizing this compound for XRD analysis?
Answer:
Crystallization Techniques:
- Vapor Diffusion: Use 1:1 dichloromethane/hexane mixtures in a sealed chamber.
- Seeding: Introduce microcrystals from a similar amine derivative to induce nucleation .
SHELXL Refinement: - Apply TWIN commands for handling twinned crystals and ISOR restraints for anisotropic displacement of bromine atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
